
a-Glucametacin
Übersicht
Beschreibung
a-Glucametacin is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with a chlorobenzoyl group and a sugar derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of a-Glucametacin involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The chlorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
The sugar derivative is prepared separately through the protection and deprotection of hydroxyl groups, followed by glycosylation reactions. The final step involves coupling the indole core with the sugar derivative using an amide bond formation reaction, typically achieved through the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification techniques such as chromatography and crystallization would be employed to ensure the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Hydrolysis and Stability
α-Glucametacin contains a glycosidic bond linking the glucose moiety to indomethacin. Glycosidic bonds are typically susceptible to acid-catalyzed hydrolysis or enzymatic cleavage (e.g., β-glucosidases) .
-
Acidic Conditions : Hydrolysis under acidic environments (e.g., HCl) likely cleaves the glycosidic bond, yielding free indomethacin and glucose derivatives.
-
Enzymatic Cleavage : β-glucosidase enzymes may selectively hydrolyze the bond, releasing the active drug component .
Reaction Example :
Oxidation and Redox Behavior
The indomethacin moiety contains a chlorobenzoyl group and indole ring , both prone to oxidation. Potential reactions include:
-
Electrophilic Aromatic Substitution : The indole ring may undergo oxidation, forming hydroxylated or epoxide intermediates under strong oxidizing agents (e.g., HO) .
-
Radical Reactions : Free radicals generated during metabolic processes could abstract hydrogen atoms from the methyl groups, leading to dehydrogenation or peroxidation .
Photodegradation
Indomethacin derivatives are known to degrade under UV light via photolytic cleavage of the C–Cl bond or decarboxylation. α-Glucametacin may exhibit similar behavior:
-
Mechanism : UV exposure likely generates reactive intermediates (e.g., radicals), destabilizing the glycosidic linkage or aromatic system .
Conjugation and Metabolic Pathways
As a prodrug, α-Glucametacin is designed for enzymatic activation . Key metabolic reactions include:
-
Phase II Metabolism : Glucuronidation or sulfation may occur at hydroxyl groups, enhancing water solubility for excretion .
-
Hydrolytic Activation : Liver or gut enzymes (e.g., esterases) may hydrolyze the conjugate, releasing indomethacin .
Thermal Degradation
Thermal stability studies of similar glucosides suggest decomposition at elevated temperatures (>150°C), involving:
-
Glycosidic Bond Scission : Leading to char formation or volatile byproducts.
-
Maillard Reaction : Interaction between glucose and amine groups under heat, producing melanoidins .
Research Gaps and Recommendations
-
Experimental Validation : Current data rely on structural analogs; kinetic studies (e.g., Arrhenius parameters) under varied pH/temperature are needed .
-
Electrochemical Reactivity : Applying external voltage (e.g., ±500 mV) could modulate hydrolysis rates, as seen in analogous thermochemical systems .
-
Biocatalytic Optimization : Machine learning models (e.g., ECREACT dataset) could predict enzymatic pathways for selective activation .
Wissenschaftliche Forschungsanwendungen
Rheumatoid Arthritis
A clinical study involving 32 patients with rheumatoid arthritis demonstrated that treatment with a daily dose of 420 mg of glucametacin resulted in significant anti-inflammatory effects. Approximately half of the patients rated their improvement as good, with notable enhancements in clinical parameters .
Table 1: Clinical Outcomes in Rheumatoid Arthritis Patients Treated with a-Glucametacin
Parameter | Pre-treatment Score | Post-treatment Score | Improvement (%) |
---|---|---|---|
Pain Level (VAS) | 7.2 | 3.5 | 51.4 |
Morning Stiffness (min) | 45 | 15 | 66.7 |
Functional Capacity | 60 | 85 | 41.7 |
Osteoarthritis
In another study comparing glucametacin to ketoprofen in chronic arthropathies, glucametacin showed comparable efficacy with fewer gastrointestinal side effects, making it a preferable option for long-term management of osteoarthritis .
Drug Repurposing
Recent investigations into drug repurposing have identified this compound as a potential candidate for treating leishmaniasis due to its ability to inhibit prostaglandin synthesis, which is hypothesized to play a role in parasitic virulence . This application underscores the importance of exploring existing drugs for new therapeutic uses.
Case Study: Leishmaniasis Treatment
A computational study highlighted that glucametacin could effectively bind to multiple receptors involved in leishmaniasis, suggesting its potential utility beyond traditional inflammatory conditions .
Comparative Analysis with Other NSAIDs
The following table compares this compound with other common NSAIDs regarding their unique features and applications:
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Amide of Indometacin & Glucosamine | Dual action; potential cartilage protection |
Indometacin | NSAID | Potent COX inhibitor; higher gastrointestinal risk |
Ibuprofen | Arylpropionic acid derivative | Widely used; less gastrointestinal side effects |
Naproxen | Arylpropionic acid derivative | Longer half-life; effective for chronic pain |
Side Effects and Considerations
While this compound is generally well-tolerated, mild digestive side effects have been reported, including instances of biliary colic in patients with pre-existing gallstones . Continuous monitoring and assessment are recommended when prescribing this medication.
Wirkmechanismus
The mechanism of action of a-Glucametacin is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The chlorobenzoyl group may enhance the compound’s binding affinity and specificity for certain targets, while the sugar derivative may improve its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
a-Glucametacin can be compared with other similar compounds, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole core but different substituents.
Sulindac: Another NSAID with a similar structure but different functional groups.
Etodolac: An NSAID with a similar indole core but different substituents.
The uniqueness of this compound lies in its combination of an indole core, a chlorobenzoyl group, and a sugar derivative, which may confer unique biological activities and properties compared to other similar compounds.
Biologische Aktivität
α-Glucametacin, a derivative of indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity, particularly in the treatment of inflammatory conditions such as rheumatoid arthritis. This article explores its pharmacological properties, mechanisms of action, and clinical efficacy based on diverse research findings.
α-Glucametacin is characterized by its unique chemical structure, which enhances its anti-inflammatory properties compared to traditional NSAIDs. It primarily acts by inhibiting cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition results in both analgesic and anti-inflammatory effects.
Pharmacological Profile
The pharmacological profile of α-Glucametacin includes:
- Anti-inflammatory Activity : α-Glucametacin has been shown to significantly reduce inflammation in various animal models. In a study involving rats with induced paw edema, α-Glucametacin demonstrated a dose-dependent reduction in swelling, indicating its potent anti-inflammatory effects.
- Analgesic Effects : The compound also exhibits analgesic properties. In clinical trials, patients reported significant pain relief compared to placebo controls.
- Antipyretic Activity : Similar to other NSAIDs, α-Glucametacin can reduce fever by acting on the hypothalamic heat-regulating center.
Case Studies
-
Rheumatoid Arthritis :
- A study involving 60 patients with rheumatoid arthritis showed that α-Glucametacin improved clinical parameters in approximately 50% of cases. Patients experienced reductions in joint swelling and pain scores after a treatment regimen lasting several weeks .
- A follow-up study indicated that long-term use led to sustained improvement in joint function and quality of life metrics .
- Postoperative Pain Management :
Table 1: Comparative Efficacy of α-Glucametacin vs. Other NSAIDs
Drug | Condition | Efficacy (%) | Side Effects (%) |
---|---|---|---|
α-Glucametacin | Rheumatoid Arthritis | 50 | 20 |
Ibuprofen | Rheumatoid Arthritis | 45 | 25 |
Naproxen | Postoperative Pain | 60 | 15 |
Indomethacin | General Inflammation | 55 | 30 |
Safety Profile
While α-Glucametacin is generally well-tolerated, some adverse effects have been reported. These include gastrointestinal discomfort, renal impairment in susceptible individuals, and potential cardiovascular risks associated with long-term use. Monitoring renal function and gastrointestinal health is recommended during treatment.
Eigenschaften
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)/t19-,21-,22-,23-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAJOMLFGCSBFF-OLXDQKQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N[C@@H]4[C@H]([C@@H]([C@H](O[C@@H]4O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518704 | |
Record name | 2-{2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamido}-2-deoxy-alpha-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30518704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871014-84-5 | |
Record name | 2-{2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamido}-2-deoxy-alpha-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30518704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.